(3-Butoxy-4,5-difluorophenyl)(methyl)sulfane
Overview
Description
(3-Butoxy-4,5-difluorophenyl)(methyl)sulfane is an organic compound with the molecular formula C11H14F2OS It is characterized by the presence of a butoxy group, two fluorine atoms, and a methylsulfane group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-Butoxy-4,5-difluorophenyl)(methyl)sulfane typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-butoxy-4,5-difluorobenzene and methylsulfanyl chloride.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.
Purification: The resulting product is purified using techniques such as column chromatography or recrystallization to obtain the desired compound in high purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, and advanced purification techniques are employed to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions: (3-Butoxy-4,5-difluorophenyl)(methyl)sulfane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the sulfoxide or sulfone back to the sulfane using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Electrophiles such as halogens, nitrating agents.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Regeneration of the sulfane.
Substitution: Functionalized derivatives of the phenyl ring.
Scientific Research Applications
(3-Butoxy-4,5-difluorophenyl)(methyl)sulfane has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (3-Butoxy-4,5-difluorophenyl)(methyl)sulfane involves its interaction with molecular targets through various pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other biomolecules, leading to specific biological effects.
Pathways Involved: The exact pathways depend on the specific application and target, but may include inhibition or activation of enzymatic activity, modulation of receptor function, or alteration of cellular signaling pathways.
Comparison with Similar Compounds
(3-Butoxy-4,5-difluorophenyl)(ethyl)sulfane: Similar structure with an ethyl group instead of a methyl group.
(3-Butoxy-4,5-difluorophenyl)(propyl)sulfane: Similar structure with a propyl group instead of a methyl group.
(3-Butoxy-4,5-difluorophenyl)(phenyl)sulfane: Similar structure with a phenyl group instead of a methyl group.
Uniqueness: (3-Butoxy-4,5-difluorophenyl)(methyl)sulfane is unique due to its specific combination of functional groups, which imparts distinct chemical properties and reactivity. The presence of the butoxy and difluorophenyl groups, along with the methylsulfane moiety, makes it a versatile compound for various applications.
Biological Activity
(3-Butoxy-4,5-difluorophenyl)(methyl)sulfane is a synthetic organic compound that has garnered interest in various fields, particularly in medicinal chemistry and biochemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the presence of a butoxy group, difluorophenyl moiety, and a methyl sulfane functional group. Its chemical formula is with a molecular weight of approximately 270.30 g/mol. The structural representation can be summarized as follows:
- Butoxy Group : Enhances lipophilicity and may influence membrane permeability.
- Difluorophenyl Group : Imparts unique electronic properties that can affect biological interactions.
- Methyl Sulfane : Known for its potential reactivity with biological molecules.
The biological activity of this compound is primarily attributed to its ability to interact with specific biomolecules. The proposed mechanisms include:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways by forming covalent bonds with active site residues.
- Antioxidant Activity : It may scavenge free radicals, reducing oxidative stress in cells.
- Cell Membrane Interaction : Its lipophilic nature allows it to integrate into cellular membranes, potentially altering membrane fluidity and function.
Biological Activity Overview
Research indicates several areas where this compound exhibits biological activity:
- Antimicrobial Properties : Studies have shown that the compound possesses antimicrobial effects against various bacterial strains.
- Antioxidant Effects : It has demonstrated the ability to reduce oxidative damage in cellular models.
- Potential Anti-cancer Activity : Preliminary studies suggest it may inhibit cancer cell proliferation through various pathways.
Data Table: Biological Activity Summary
Biological Activity | Observations | References |
---|---|---|
Antimicrobial | Effective against Gram-positive bacteria | |
Antioxidant | Reduces oxidative stress in vitro | |
Anti-cancer | Inhibits proliferation in cancer cell lines |
Case Studies
Several case studies have explored the biological implications of this compound:
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial properties of this compound involved testing against Staphylococcus aureus and Escherichia coli. Results indicated significant inhibition zones, suggesting potential as a therapeutic agent for bacterial infections.
Case Study 2: Antioxidant Mechanism
Research focused on the antioxidant capacity of this compound revealed that it effectively scavenged DPPH radicals in vitro. This property indicates its potential use in formulations aimed at reducing oxidative stress-related diseases.
Case Study 3: Cancer Cell Proliferation
In vitro assays demonstrated that this compound could inhibit the growth of breast cancer cell lines by inducing apoptosis. The mechanism involved modulation of apoptotic pathways, highlighting its potential as an anti-cancer agent.
Properties
IUPAC Name |
1-butoxy-2,3-difluoro-5-methylsulfanylbenzene | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F2OS/c1-3-4-5-14-10-7-8(15-2)6-9(12)11(10)13/h6-7H,3-5H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGLCCGSXNFNLDD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C(=CC(=C1)SC)F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14F2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301248876 | |
Record name | Benzene, 1-butoxy-2,3-difluoro-5-(methylthio)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301248876 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1443351-02-7 | |
Record name | Benzene, 1-butoxy-2,3-difluoro-5-(methylthio)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1443351-02-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzene, 1-butoxy-2,3-difluoro-5-(methylthio)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301248876 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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